molecular formula C20H30N4O B11377052 3-methyl-N-{1-methyl-2-[(4-methylpiperidin-1-yl)methyl]-1H-benzimidazol-5-yl}butanamide

3-methyl-N-{1-methyl-2-[(4-methylpiperidin-1-yl)methyl]-1H-benzimidazol-5-yl}butanamide

Cat. No.: B11377052
M. Wt: 342.5 g/mol
InChI Key: JWTYGEDTGOGVKN-UHFFFAOYSA-N
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Description

3-METHYL-N-{1-METHYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BUTANAMIDE is a complex organic compound that belongs to the class of benzodiazoles. This compound is characterized by its unique structure, which includes a benzodiazole core, a piperidine ring, and various methyl groups. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-N-{1-METHYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BUTANAMIDE typically involves multiple steps, starting with the preparation of the benzodiazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The piperidine ring is then introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the benzodiazole intermediate. The final step involves the addition of the butanamide group, which can be accomplished through an amide coupling reaction using reagents such as carbodiimides or acyl chlorides .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Key parameters such as temperature, pressure, and reaction time are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-N-{1-METHYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BUTANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzodiazole core, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines

Scientific Research Applications

3-METHYL-N-{1-METHYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BUTANAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-METHYL-N-{1-METHYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-METHYL-N-{1-METHYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BUTANAMIDE is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C20H30N4O

Molecular Weight

342.5 g/mol

IUPAC Name

3-methyl-N-[1-methyl-2-[(4-methylpiperidin-1-yl)methyl]benzimidazol-5-yl]butanamide

InChI

InChI=1S/C20H30N4O/c1-14(2)11-20(25)21-16-5-6-18-17(12-16)22-19(23(18)4)13-24-9-7-15(3)8-10-24/h5-6,12,14-15H,7-11,13H2,1-4H3,(H,21,25)

InChI Key

JWTYGEDTGOGVKN-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CC2=NC3=C(N2C)C=CC(=C3)NC(=O)CC(C)C

Origin of Product

United States

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